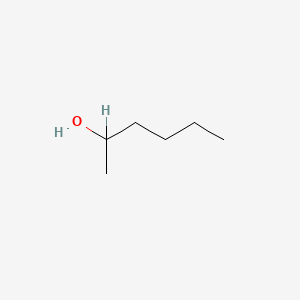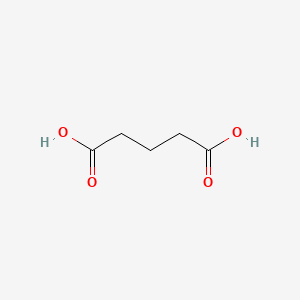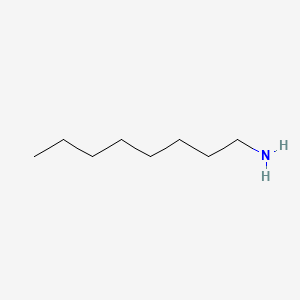![molecular formula C14H14N2O4S2 B7766617 [[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B7766617.png)
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate involves several steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of various thiophene derivatives, which are essential in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: Thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Medicine: Compounds with thiophene frameworks are used as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers.
Industry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of advanced materials.
Mecanismo De Acción
The mechanism of action of [[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which inhibit the flow of sodium ions and reduce neuronal excitability . This mechanism is crucial for their use as anesthetics and anti-inflammatory agents.
Comparación Con Compuestos Similares
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar thiophene-based structures but differ in their specific substituents and pharmacological properties, highlighting the versatility and uniqueness of this compound.
Propiedades
IUPAC Name |
[[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-4-6-11(7-5-10)22(18,19)9-13(15)16-20-14(17)12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFJMFDZSBLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1,3-dioxoinden-2-ylidene)methylamino]-5-methylbenzoic acid](/img/structure/B7766595.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide](/img/structure/B7766610.png)
![4-[(1,3-dioxoinden-2-ylidene)methylamino]benzamide](/img/structure/B7766612.png)
![[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylazanium;chloride](/img/structure/B7766631.png)
